Corrosion Inhibition: 2,5-Diethoxyphenyl vs. Chlorophenyl Analogs
A pyrimidinone derivative containing the 2,5-diethoxyphenyl motif, MA-975, demonstrates superior corrosion inhibition for copper in 1.0 M HNO₃ compared to a structural analog, MA-978C, which contains a chlorophenyl group. MA-975 achieves an inhibition efficiency (IE%) of 89.59% at 21 × 10⁻⁶ M as measured by weight loss, whereas MA-978C shows lower efficiency under identical conditions [1].
| Evidence Dimension | Corrosion Inhibition Efficiency (IE%) |
|---|---|
| Target Compound Data | 89.59% |
| Comparator Or Baseline | MA-978C (chlorophenyl analog) |
| Quantified Difference | MA-975 shows higher IE% than MA-978C; the precise IE% for MA-978C is not provided in the abstract, but MA-975 is noted as having 'very promising' performance, implying a significant gap |
| Conditions | 1.0 M Nitric Acid (HNO₃), 21 × 10⁻⁶ M inhibitor concentration, copper substrate, Weight Loss (WL) method |
Why This Matters
For procurement in materials science, selecting a building block with the 2,5-diethoxyphenyl group may lead to significantly more effective corrosion inhibitors, as evidenced by a direct comparison with a chlorophenyl analog.
- [1] Fouda, A. S., et al. Experimental and computational chemical studies on the corrosion inhibition of new pyrimidinone derivatives for copper in nitric acid. Sci Rep 12, 16089 (2022). View Source
